1-(Methylsulfanyl)butan-2-amine

Descripción general

Descripción

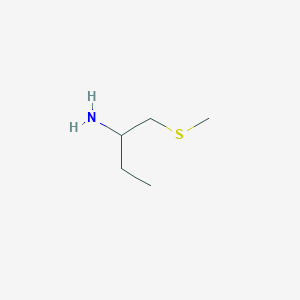

1-(Methylsulfanyl)butan-2-amine is an organic compound that contains a sulfur atom and an amine group . It has a molecular formula of C5H13NS .

Synthesis Analysis

The synthesis of amines, such as 1-(Methylsulfanyl)butan-2-amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . Reductive amination of aldehydes or ketones is also a possible route .Molecular Structure Analysis

The molecular weight of 1-(Methylsulfanyl)butan-2-amine is approximately 119.23 g/mol . The InChI code for this compound is 1S/C5H13NS/c1-7-5-3-2-4-6/h2-6H2,1H3 .Chemical Reactions Analysis

Amines, including 1-(Methylsulfanyl)butan-2-amine, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo nucleophilic addition reactions with carbonyl compounds like aldehydes or ketones to form imines (with primary amines) or enamines (with secondary amines) .Physical And Chemical Properties Analysis

Amines, including 1-(Methylsulfanyl)butan-2-amine, are known to act as weak organic bases . They can engage in hydrogen bonding with water, and amines of low molar mass are quite soluble in water . The basicity of amines can be influenced by the presence of an aromatic ring .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Synthesis of Tetrahydroazepines and Dihydroazepines : 1-(Methylsulfanyl)butan-2-amine has been utilized in chemical reactions leading to the synthesis of novel compounds like exomethylene tetrahydroazepines and dihydroazepines (Nedolya et al., 2011). Such compounds have potential applications in medicinal chemistry and materials science.

Organic Chemistry and Catalysis

- Role in Asymmetric Synthesis of Amines : This compound has been implicated in the synthesis of N-tert-butanesulfinyl imines, which are key intermediates in the asymmetric synthesis of various amines, a process crucial in pharmaceutical synthesis (Ellman et al., 2002).

Nanotechnology and Material Science

- Development of Magnetic Nanocatalysts : In the field of nanotechnology, 1-(Methylsulfanyl)butan-2-amine plays a role in the development of magnetic nanocatalysts. These catalysts have applications in the synthesis of fine chemicals and have potential for use in various industrial processes (Ghasemzadeh & Akhlaghinia, 2017).

Biochemistry and Medicinal Chemistry

- Role in Antibiotic Synthesis : 1-(Methylsulfanyl)butan-2-amine is a key intermediate in the synthesis of certain antibiotics, exemplifying its importance in the creation of pharmaceutical agents (Fleck et al., 2003).

Analytical Chemistry

- Application in Mass Spectrometry : The compound is also used in the study of fragmentation patterns in mass spectrometry, which is fundamental in the identification and analysis of various organic compounds (Klyba et al., 2013).

Mecanismo De Acción

Target of Action

This compound is a type of amine, and amines in general can interact with various biological targets, including enzymes and receptors . .

Mode of Action

The mode of action of 1-(Methylsulfanyl)butan-2-amine is not well-documented. As an amine, it can potentially undergo a variety of reactions. For instance, amines can react with carbonyl compounds to form imines, which can then be reduced to amines . They can also participate in nucleophilic substitution reactions . The exact mode of action for this specific compound would depend on its interaction with its biological targets, which are currently unknown.

Biochemical Pathways

Amines can be involved in a variety of biochemical processes, including the synthesis of proteins, neurotransmitters, and other biologically active molecules . The specific pathways affected by this compound would depend on its biological targets and mode of action.

Action Environment

The action, efficacy, and stability of 1-(Methylsulfanyl)butan-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility, absorption, and interaction with biological targets . Temperature, presence of other molecules, and cellular conditions can also affect the compound’s action.

Propiedades

IUPAC Name |

1-methylsulfanylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-3-5(6)4-7-2/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAUQMPRGBNDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfanyl)butan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229177.png)

![Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate](/img/structure/B3229192.png)

![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid](/img/structure/B3229203.png)

![3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229248.png)